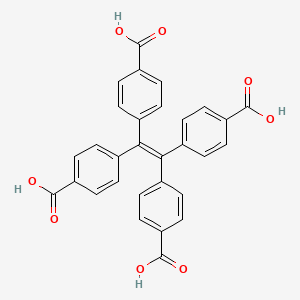

Tetrakis(4-carboxyphenyl)ethylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[1,2,2-tris(4-carboxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYOMTPWHUPLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Tetrakis(4-carboxyphenyl)ethylene (TCPE)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tetrakis(4-carboxyphenyl)ethylene (TCPE), a prominent member of the tetraphenylethylene (TPE) family, has garnered significant attention within the scientific community for its unique photophysical properties, most notably its aggregation-induced emission (AIE) characteristics. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, TCPE exhibits enhanced fluorescence emission upon aggregation. This intrinsic property, coupled with its versatile chemical structure featuring four carboxylic acid groups, makes TCPE a highly attractive building block for the design of advanced materials with applications spanning chemical sensing, bioimaging, and drug delivery. This guide provides a comprehensive overview of the core photophysical properties of TCPE, detailed experimental protocols for its characterization, and insights into its burgeoning applications in the pharmaceutical and life sciences.

Molecular Structure and Synthetic Strategy

This compound, with the chemical formula C₃₀H₂₀O₈, is a propeller-shaped molecule. Its structure consists of a central ethylene core to which four carboxyphenyl rings are attached. This non-planar conformation is crucial to its photophysical behavior.

Synthesis of this compound (H₄TCPE)

The synthesis of TCPE can be adapted from established methods for tetraphenylethylene derivatives, often involving a McMurry coupling reaction. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of a TCPE derivative

This protocol describes the synthesis of a tetrathiophene-substituted tetraphenylethylene, which follows a similar synthetic logic to TCPE, involving a McMurry coupling followed by functionalization.[1]

-

McMurry Coupling: Benzophenone or a substituted derivative is treated with a low-valent titanium reagent, typically generated in situ from TiCl₄ and a reducing agent like zinc dust, to form the tetraphenylethylene core.[1]

-

Functionalization: The peripheral phenyl rings can be functionalized either before or after the formation of the TPE core. For TCPE, this would involve the introduction of carboxylic acid groups at the para position of each phenyl ring. This can be achieved through various organic reactions, such as the oxidation of methyl groups or the carboxylation of a halogenated precursor via a Grignard reagent or a palladium-catalyzed reaction.

-

Purification: The crude product is typically purified by column chromatography followed by recrystallization to obtain the pure TCPE.

A more direct synthesis of TCPE has been utilized in the formation of metal-organic frameworks (MOFs), where it is often referred to as H₄TCPE. In a reported synthesis of a Th-TCPE MOF, H₄TCPE was used as a starting material, indicating its availability or separate synthesis.[2]

Core Photophysical Properties

The photophysical properties of TCPE are dominated by its aggregation-induced emission (AIE) behavior. This phenomenon is a direct consequence of the molecule's unique structure.

Aggregation-Induced Emission (AIE)

In dilute solutions, TCPE exhibits weak fluorescence. The four phenyl rings attached to the central ethylene core can undergo low-frequency rotational and vibrational motions.[3] Upon photoexcitation, these intramolecular motions provide non-radiative decay pathways for the excited state to return to the ground state, thus quenching fluorescence.

However, in the aggregated state or in a rigid matrix, these intramolecular rotations are restricted. This "locking" of the phenyl rings blocks the non-radiative decay channels, forcing the excited state to decay radiatively through the emission of a photon. This results in a significant enhancement of the fluorescence intensity.

Excited-State Lifetime (τ)

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent molecules, a longer lifetime can sometimes correlate with a higher quantum yield, as it provides more opportunity for radiative decay. Time-resolved fluorescence spectroscopy is the primary technique for measuring the excited-state lifetime. While specific lifetime data for TCPE is not readily available in the searched literature, studies on similar TPE derivatives show that the fluorescence lifetime increases upon aggregation due to the restriction of non-radiative decay pathways. [4]

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited electronic states of the molecule. While a systematic study on the solvatochromism of TCPE is not available in the provided search results, TPE derivatives with donor-acceptor character can exhibit significant solvatochromic shifts in their absorption and emission spectra. [5]The four carboxylic acid groups on TCPE can engage in hydrogen bonding with protic solvents, which can influence its photophysical properties.

Applications in Drug Development and Biomedical Research

The unique photophysical properties of TCPE make it a versatile platform for various applications in drug development and biomedical research.

Bioimaging and Sensing

The "turn-on" fluorescence of TCPE upon aggregation makes it an excellent candidate for developing probes for bioimaging and sensing. For instance, TCPE-based nanoparticles can be designed to be non-fluorescent in aqueous environments but become highly fluorescent upon binding to a specific target, such as a protein or a cell membrane, which restricts their intramolecular rotations. This allows for high-contrast imaging with a low background signal.

Drug Delivery

The carboxylic acid groups of TCPE provide convenient handles for conjugation to drugs, targeting ligands, or for incorporation into larger drug delivery systems like nanoparticles and metal-organic frameworks (MOFs). [6]The inherent fluorescence of the TCPE core can be used to track the delivery and release of the therapeutic cargo.

TCPE-Based Nanoparticles for Drug Delivery

TCPE can be formulated into nanoparticles for drug delivery applications. A common method for preparing organic nanoparticles is nanoprecipitation. [7] Experimental Protocol: Nanoprecipitation for TCPE Nanoparticle Formation

-

Dissolution: Dissolve TCPE and the drug to be encapsulated in a water-miscible organic solvent, such as tetrahydrofuran (THF) or acetone.

-

Injection: Rapidly inject the organic solution into a larger volume of a non-solvent, typically water, under vigorous stirring.

-

Nanoparticle Formation: The rapid change in solvent polarity causes the hydrophobic TCPE and the encapsulated drug to precipitate out of the solution, forming nanoparticles.

-

Stabilization: A stabilizing agent, such as a surfactant or a polymer, can be added to the aqueous phase to control the size and prevent aggregation of the nanoparticles.

-

Purification: The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove the organic solvent and any unencapsulated material.

Conclusion and Future Perspectives

This compound is a fascinating molecule with a rich photophysical profile centered around its aggregation-induced emission properties. Its unique "turn-on" fluorescence behavior, coupled with its chemical versatility, has established it as a valuable tool for researchers in materials science, chemistry, and the life sciences. As our understanding of the intricate excited-state dynamics of AIE-active molecules continues to grow, we can expect to see the development of even more sophisticated TCPE-based probes, sensors, and drug delivery systems with enhanced performance and functionality. The continued exploration of TCPE and its derivatives holds great promise for advancing diagnostics and therapeutics in the years to come.

References

-

Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene. MDPI. [Link]

-

Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. [Link]

-

Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PubMed Central. [Link]

-

Triphenylethylene- and Tetraphenylethylene-Functionalized 1,3-Bis(pyrrol-2-yl)squaraine Dyes: Synthesis, Aggregation-Caused Quenching to Aggregation-Induced Emission, and Thiol Detection. ACS Omega. [Link]

-

Tetraphenylethylene-based glycoclusters with aggregation-induced emission (AIE) properties as high affinity ligands of bacterial lectins. ResearchGate. [Link]

-

Experimental quantum yields associated to (a) Fluorescence of TPE... ResearchGate. [Link]

-

Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. Royal Society Publishing. [Link]

-

Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state. NIH. [Link]

-

Nanoparticles for Drug Delivery. IntechOpen. [Link]

-

This compound | C30H20O8 | CID 101553689. PubChem. [Link]

-

Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica. Journal of Materials Chemistry (RSC Publishing). [Link]

-

Structural Integration of Carbazole and Tetraphenylethylene: Ultrafast Excited-State Relaxation Dynamics and Efficient Electro. Wiley Online Library. [Link]

-

Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica. ResearchGate. [Link]

-

1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. ResearchGate. [Link]

-

Ultrafast excited-state dynamics of tetraphenylethylene studied by semiclassical simulation. The Journal of Chemical Physics. [Link]

-

5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. Porphyrin-Shop. [Link]

-

Tetraphenylethylene | 1352 Publications | 9354 Citations | Top Authors | Related Topics. SciSpace. [Link]

-

This compound | C30H20O8 | CID 101553689. PubChem. [Link]

-

Adsorption and Photoactivity of Tetra(4-carboxyphenyl)porphyrin (TCPP) on Nanoparticulate TiO2. The Journal of Physical Chemistry B. [Link]

-

Tetrakis (4-carboxyphenyl) porphyrin and Ru(bpy)32+ modified SiO2 nanospheres for potential and wavelength resolved electrochemiluminescence. RSC Publishing. [Link]

-

Nanoparticle-based targeted drug delivery. PMC. [Link]

-

Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. Juniper Publishers. [Link]

-

Therapeutic Nanocarriers for Enhanced Drug Delivery: from Laboratory-Scale Formulation to Clinical-Scale Production. Chemical and Biological Engineering. [Link]

-

Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. [Link]

-

Development and Characterization of Controlled Drug Delivery Using Nanoparticles. ResearchGate. [Link]

-

Time-Resolved Fluorescence Spectroscopy Reveals Fine Structure and Dynamics of Poly(l-lysine) and Polyethylenimine Based DNA Polyplexes. PubMed. [Link]

-

Electron transfer dynamics from the singlet and triplet excited states of meso-tetrakis(p-carboxyphenyl)porphyrin into colloidal TiO2 and AuTiO2 nanoparticles. PubMed. [Link]

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]

-

Solvatochromic effect studies on the absorption spectra of 4-((2-ethylphenyl)diazenyl)benzene-1,3-diol and 2-((2-ethylphenyl)diazenyl)benzene-1,3,5-triol molecules. ResearchGate. [Link]

-

Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PMC. [Link]

Sources

- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. mdpi.com [mdpi.com]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. homes.nano.aau.dk [homes.nano.aau.dk]

An In-depth Technical Guide on the Aggregation-Induced Emission Mechanism of Tetrakis(4-carboxyphenyl)ethylene

Abstract

Tetrakis(4-carboxyphenyl)ethylene (TPE-4COOH) stands as a quintessential example of a luminogen exhibiting aggregation-induced emission (AIE), a photophysical phenomenon where non-emissive molecules in solution become highly fluorescent upon aggregation. This guide provides a comprehensive exploration of the AIE mechanism of TPE-4COOH, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational principles of AIE, the pivotal role of the Restriction of Intramolecular Rotation (RIR) model, detailed experimental protocols for characterization, and the burgeoning applications of this remarkable molecule.

Introduction: The Paradigm of Aggregation-Induced Emission

Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in concentrated solutions or the solid state. This has historically limited their application in various fields. The discovery of aggregation-induced emission (AIE) by Professor Ben Zhong Tang's group in 2001 revolutionized the field of luminescent materials.[1] AIE-active molecules, or AIEgens, are typically non-emissive when molecularly dissolved but become highly luminescent in the aggregated state. This unique "turn-on" fluorescence characteristic has opened new avenues for innovation in optoelectronics, chemical sensing, bioimaging, and drug delivery.

This compound (TPE-4COOH), a derivative of the archetypal AIEgen tetraphenylethylene (TPE), has garnered significant attention due to its versatile structure and functional carboxyl groups. These groups not only enhance its water solubility but also provide convenient handles for further chemical modifications and bioconjugation, making it an ideal candidate for biomedical applications.[2][3]

The Core Mechanism: Restriction of Intramolecular Rotation (RIR)

The prevailing mechanism explaining the AIE phenomenon in TPE and its derivatives is the Restriction of Intramolecular Rotation (RIR) model.[4][5][6] In dilute solutions, the phenyl rings of the TPE-4COOH molecule undergo active intramolecular rotations. These rotations act as non-radiative decay pathways, efficiently dissipating the energy of the excited state and resulting in negligible fluorescence.

Upon aggregation, which can be induced by adding a poor solvent or by increasing the concentration, the TPE-4COOH molecules are physically constrained. This spatial confinement hinders the rotational motion of the phenyl rings. With the non-radiative decay channels blocked, the excited-state energy is instead released through radiative pathways, leading to a dramatic increase in fluorescence intensity.[7][8]

Recent studies have further refined this understanding, suggesting that while RIR is the primary contributor, other factors such as the restriction of intramolecular vibrations (RIV) can also play a role in the AIE of some systems.[6] The combination of these effects is sometimes referred to as the restriction of intramolecular motions (RIM).[6][9]

Caption: The Restriction of Intramolecular Rotation (RIR) mechanism of TPE-4COOH.

Experimental Investigation of the AIE Phenomenon

A multi-faceted approach is required to thoroughly characterize the AIE properties of TPE-4COOH. This typically involves a combination of spectroscopic and microscopic techniques.

Synthesis of this compound

The synthesis of TPE-4COOH is a critical first step. While various synthetic routes exist, a common method involves the McMurry coupling reaction of a corresponding benzophenone derivative. The resulting product can be purified by standard techniques such as recrystallization and column chromatography. The identity and purity of the synthesized TPE-4COOH should be confirmed by techniques like NMR spectroscopy and mass spectrometry.[10][11]

Photophysical Characterization

The hallmark of an AIEgen is its distinct photophysical behavior in different solvent systems. A typical experiment involves preparing solutions of TPE-4COOH in a good solvent (e.g., DMSO or THF) and then inducing aggregation by the gradual addition of a poor solvent (e.g., water).[12]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Stock Solution Preparation: Prepare a stock solution of TPE-4COOH in a good solvent (e.g., 1 mM in DMSO).

-

Solvent Titration: In a series of cuvettes, prepare solutions with varying fractions of the poor solvent (water). For example, create mixtures with water fractions (fw) ranging from 0% to 99% by volume, while keeping the final concentration of TPE-4COOH constant.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectra for each solution. Typically, the absorption maximum of TPE-4COOH is around 330-360 nm.[13]

-

Fluorescence Spectroscopy: Record the fluorescence emission spectra for each solution using an excitation wavelength determined from the absorption spectrum. A significant increase in fluorescence intensity is expected at higher water fractions, confirming the AIE behavior.[12]

-

Quantum Yield Measurement: The fluorescence quantum yield (ΦF) should be calculated for each solvent mixture to quantify the emission efficiency. This is often done using a standard fluorophore with a known quantum yield (e.g., quinine sulfate).[12]

| Water Fraction (fw, %) | Absorption λmax (nm) | Emission λmax (nm) | Relative Fluorescence Intensity (a.u.) | Quantum Yield (ΦF, %) |

| 0 | ~350 | ~480 | Low | < 1 |

| 50 | ~350 | ~480 | Moderate | ~10 |

| 90 | ~350 | ~480 | High | > 50 |

| 99 | ~350 | ~480 | Very High | > 70 |

| Note: The values presented are illustrative and may vary depending on the specific experimental conditions. |

Characterization of Aggregates

Understanding the morphology and size of the TPE-4COOH aggregates is crucial for elucidating the AIE mechanism and for its applications.

Experimental Protocol: DLS and Electron Microscopy

-

Sample Preparation: Prepare a solution of TPE-4COOH in a solvent mixture with a high water fraction (e.g., 99%) where significant aggregation occurs.

-

Dynamic Light Scattering (DLS): Use DLS to determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[14][15] DLS provides statistical information about the particle size in their native liquid environment.[16]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): For direct visualization of the aggregates, deposit a drop of the nanoparticle suspension onto a suitable substrate (e.g., a silicon wafer for SEM or a carbon-coated copper grid for TEM) and allow the solvent to evaporate. These techniques provide high-resolution images of the size, shape, and surface morphology of the dried nanoparticles.[15][16][17] It is important to note that DLS and electron microscopy are complementary techniques, with DLS measuring the hydrodynamic size in solution and microscopy providing information on the size and shape of dried particles.[16][17]

Caption: Experimental workflow for investigating the AIE of TPE-4COOH.

Applications in Drug Development and Biomedical Research

The unique properties of TPE-4COOH make it a valuable tool for researchers in drug development and biomedical fields.

-

Biosensing: The "turn-on" fluorescence of TPE-4COOH upon aggregation can be harnessed for the detection of various biomolecules. For instance, its aggregation can be triggered by interactions with specific proteins or nucleic acids, leading to a fluorescent signal.[18]

-

Bioimaging: TPE-4COOH and its derivatives can be used as fluorescent probes for cell imaging. The carboxyl groups allow for conjugation to targeting moieties, enabling specific labeling of cellular compartments or biomarkers.[19]

-

Drug Delivery: The formation of TPE-4COOH nanoparticles can be utilized for encapsulating and delivering therapeutic agents. The inherent fluorescence of the nanoparticles allows for real-time tracking of the drug delivery vehicle within biological systems.[12]

-

Metal-Organic Frameworks (MOFs): The carboxylate groups of TPE-4COOH make it an excellent ligand for the construction of fluorescent MOFs.[20][21] These porous materials have potential applications in gas storage, separation, and catalysis.[21][22]

Conclusion and Future Outlook

This compound is a cornerstone molecule in the field of AIE. Its robust and well-understood AIE mechanism, primarily driven by the restriction of intramolecular rotation, provides a solid foundation for the rational design of novel functional materials. The experimental protocols outlined in this guide offer a systematic approach to characterizing its unique photophysical properties. As our understanding of the intricate interplay of molecular structure and aggregate morphology continues to grow, we can expect to see even more innovative applications of TPE-4COOH and other AIEgens in addressing challenges in medicine, materials science, and beyond.

References

- Anonymous. (2020, July 30).

- Anonymous. (2021, December 5). Pathways to Fluorescence via Restriction of Intramolecular Motion in Substituted Tetraphenylethylenes.

- Anonymous. Direct validation of the restriction of intramolecular rotation hypothesis via the synthesis of novel ortho-methyl substituted tetraphenylethenes and their application in cell imaging.

- Anonymous. (2019, May 7). Aggregation-Induced Emission (AIE)-Labeled Cellulose Nanocrystals for the Detection of Nitrophenolic Explosives in Aqueous Solutions. MDPI.

- Anonymous. A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization.

- Anonymous. Molecular anchors in the solid state: Restriction of intramolecular rotation boosts emission efficiency of luminogen aggregates to unity. Chemical Science (RSC Publishing).

- Anonymous. Restricted Intramolecular Rotations: A Mechanism for Aggregation-Induced Emission | Request PDF.

- Anonymous. (2022, August 31). Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. PubMed Central.

- Anonymous.

- Anonymous. Fluorescent behaviors and nano-aggregates of TPE aggregates and TPE/DOX... | Download Scientific Diagram.

- Anonymous. (2014, November 17).

- Anonymous. Unlocking Potential: Tetrakis(4-carboxyphenyl)

- Anonymous. Experimental quantum yields associated to (a) Fluorescence of TPE....

- Anonymous. (2025, August 9). Aggregation induced emission (AIE) characteristics and main working mechanism for AIE: Restriction of intramolecular rotation.

- Anonymous. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. PMC - PubMed Central.

- Anonymous. 1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer.

- Anonymous. (2024, August 6). 1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. PubMed.

- Anonymous. (2023, July 24). Aggregation-Induced Emission (AIE), Life and Health.

- Anonymous. (2025, August 7). Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica | Request PDF.

- Anonymous. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science (RSC Publishing).

- Anonymous. Characterization of TPE fluorescence. (a) UV−vis absorption (6.6 × 10....

- Anonymous. (2024, September). Novel AIE and solvatochromism exhibiting TPE based organic fluorophore with excellent emission properties in solid and solution phase for latent fingerprint and metronidazole sensing in real samples.

- Anonymous. SEM & DLS: Complementary Techniques for Particle Analysis. Nanoscience Analytical.

- Anonymous.

- Anonymous. (2023, January 17). Tetrakis(4-pyridylphenyl)

- Anonymous. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI.

- Anonymous. Dynamic Light Scattering (DLS) and TEM analysis of the Nanoparticles....

- Anonymous. This compound | C30H20O8. PubChem.

- Anonymous. Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica.

- Anonymous. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results.

- Anonymous. The Role of this compound in Advanced Material Synthesis, Particularly MOFs. NINGBO INNO PHARMCHEM CO.,LTD.

- Anonymous. Spectral Characterization of CPPs. (a) Normalized UV−vis absorption....

- Anonymous. UV–vis spectra of TPP‐p‐TPE, TPP‐m‐TPE, and TPP‐o‐TPE in THF [dye] = 10 × 10⁻⁶ m..

- Anonymous. (2023, May 30).

Sources

- 1. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Insights into AIE materials: A focus on biomedical applications of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular anchors in the solid state: Restriction of intramolecular rotation boosts emission efficiency of luminogen aggregates to unity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. nanoscience-analytical.com [nanoscience-analytical.com]

- 17. researchgate.net [researchgate.net]

- 18. Fluorescence detection of fluorine ions in biological fluids based on aggregation-induced emission - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Direct validation of the restriction of intramolecular rotation hypothesis via the synthesis of novel ortho-methyl substituted tetraphenylethenes and their application in cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of CAS 1351279-73-6: A Technical Guide for Researchers

An In-depth Technical Guide on the Spectroscopic Characterization of 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 1351279-73-6, chemically identified as 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid. This tetraphenylethylene (TPE) derivative is a prominent building block in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), primarily due to its unique aggregation-induced emission (AIE) properties. This document will delve into the theoretical and practical aspects of the key spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers with the necessary knowledge to interpret spectroscopic data, understand experimental causality, and apply these methodologies in their own research endeavors.

Introduction to 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid, hereafter referred to as TPE-4COOH, is a highly functionalized organic ligand. Its molecular structure consists of a central ethylene core tetra-substituted with four carboxyphenyl groups. This unique propeller-like conformation is the basis for its remarkable photophysical properties, most notably Aggregation-Induced Emission (AIE).[1][2][3] Unlike traditional fluorescent molecules that suffer from aggregation-caused quenching, AIE luminogens such as TPE-4COOH are non-emissive in dilute solutions but become highly fluorescent in an aggregated state.[3] This phenomenon is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

The four carboxylic acid moieties make TPE-4COOH an excellent candidate for the construction of porous crystalline materials like MOFs and COFs through coordination with metal ions or organic linkers.[4] The resulting frameworks often retain the AIE properties of the ligand, leading to the development of fluorescent sensors, imaging agents, and optoelectronic devices.

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 1351279-73-6 |

| Chemical Name | 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid |

| Molecular Formula | C₃₀H₂₀O₈ |

| Molecular Weight | 508.48 g/mol [5] |

| Synonyms | 1,1,2,2-Tetra(4-carboxylphenyl)ethylene, H₄TCPE |

Spectroscopic Characterization

The unequivocal identification and purity assessment of TPE-4COOH rely on a combination of spectroscopic techniques. This section will detail the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For TPE-4COOH, both ¹H and ¹³C NMR are essential for confirming the presence of the aromatic protons and carbons, as well as the carboxylic acid groups.

2.1.1. ¹H NMR Spectroscopy

-

Expected Chemical Shifts: The proton NMR spectrum of TPE-4COOH is expected to be relatively simple due to the molecule's high degree of symmetry.

-

Aromatic Protons: The protons on the four phenyl rings will appear as two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the carboxylic acid group will be deshielded and appear at a higher chemical shift compared to the protons meta to the carboxylic acid group.

-

Carboxylic Acid Protons: The acidic protons of the four carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (typically δ 12.0-13.0 ppm). This peak may be exchangeable with D₂O.

-

2.1.2. ¹³C NMR Spectroscopy

-

Expected Chemical Shifts: The carbon NMR spectrum provides further confirmation of the carbon framework.

-

Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (δ 120-150 ppm). The quaternary carbons of the central ethylene unit and the carbons attached to the carboxylic acid groups will have distinct chemical shifts.

-

Carboxylic Carbons: The carbonyl carbons of the carboxylic acid groups will appear at a characteristic downfield chemical shift (δ 165-185 ppm).

-

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of TPE-4COOH in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is poorly soluble in less polar solvents).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Diagram of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of TPE-4COOH is expected to show characteristic absorption bands for the carboxylic acid and aromatic moieties.

-

Expected Absorption Bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

-

C=C Stretch (Aromatic): Several absorption bands in the 1400-1600 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic rings.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.

-

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: Prepare a solid sample by mixing a small amount of TPE-4COOH with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

-

Expected Data: The mass spectrum of TPE-4COOH should show a prominent peak corresponding to the molecular ion [M]⁺ or a related species such as [M-H]⁻ or [M+H]⁺, depending on the ionization technique used (e.g., Electrospray Ionization - ESI). The measured mass-to-charge ratio (m/z) should be consistent with the calculated exact mass of the compound (C₃₀H₂₀O₈, exact mass: 508.1158).

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of TPE-4COOH in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Determine the m/z of the molecular ion peak and compare it with the theoretical exact mass to confirm the elemental composition.

Diagram of Spectroscopic Characterization Logic

Caption: Logical flow of spectroscopic analysis.

Application in Materials Science: A Spectroscopic Perspective

The spectroscopic data of TPE-4COOH is not only crucial for its initial characterization but also for monitoring its incorporation into larger structures like MOFs. For instance, upon the formation of a MOF, the IR spectrum will show a shift in the C=O stretching frequency of the carboxylate group, indicating coordination to the metal center. NMR spectroscopy of the digested MOF can confirm the integrity of the ligand after the synthesis process.

Conclusion

The spectroscopic characterization of 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid (CAS 1351279-73-6) is a critical step in ensuring its identity and purity for research and development applications. This technical guide has outlined the expected spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a framework for researchers to interpret their own experimental results. A thorough understanding of these spectroscopic techniques is paramount for the successful synthesis and application of novel materials based on this versatile AIE-active building block.

References

-

ACS Publications. (2023, July 24). Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, April 24). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Retrieved from [Link]

-

ACS Publications. (2021, September 21). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, July 29). Emissive Tetraphenylethylene (TPE) Derivatives in a Dissolved State Tightly Fastened by a Short Oligo(Ethylene Glycol) Chain. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, September 21). Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Endo- and Exo-Functionalized Tetraphenylethylene M12L24 Nanospheres: Fluorescence Emission Inside a Confined Space. Retrieved from [Link]

-

JoVE. (2023, April 28). A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. Retrieved from [Link]

-

American Chemical Society. (n.d.). Spectroscopic analysis of metal-organic framework composite materials. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

American Elements. (n.d.). 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrakis(4-carboxyphenyl)ethylene. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endo- and Exo-Functionalized Tetraphenylethylene M12L24 Nanospheres: Fluorescence Emission Inside a Confined Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. This compound | C30H20O8 | CID 101553689 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Electronic Landscape of Tetrakis(4-carboxyphenyl)ethylene: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Tetrakis(4-carboxyphenyl)ethylene (TCPE) stands as a molecule of significant interest, primarily owing to its remarkable aggregation-induced emission (AIE) characteristics and its utility as a versatile building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs). Understanding the intricate details of its electronic structure is paramount to harnessing its full potential in applications ranging from novel therapeutics to advanced optical materials. This technical guide provides a comprehensive theoretical exploration of the electronic properties of TCPE, leveraging insights from computational chemistry to elucidate the fundamental principles governing its behavior. By examining the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the dynamics of its excited states, we aim to provide a robust framework for the rational design of TCPE-based systems with tailored functionalities.

Introduction: The Significance of this compound

This compound (TCPE) is a propeller-shaped molecule belonging to the tetraphenylethylene (TPE) family. Its structure, characterized by four phenyl rings attached to a central ethylene core, each functionalized with a carboxylic acid group, bestows upon it unique photophysical properties.[1][2] Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ), TCPE exhibits the opposite phenomenon: aggregation-induced emission (AIE). In dilute solutions, TCPE is weakly emissive, but upon aggregation or in the solid state, it becomes highly luminescent.[2][3] This "light-up" characteristic makes TCPE and its derivatives highly attractive for a myriad of applications, including bio-imaging, chemical sensing, and as emissive layers in organic light-emitting diodes (OLEDs).

The carboxylic acid moieties not only enhance solubility in certain solvents but also serve as crucial anchoring points for the construction of more complex supramolecular structures, most notably Metal-Organic Frameworks (MOFs).[4][5] In these frameworks, TCPE acts as an organic linker, and its inherent luminescence can be modulated by the metal nodes and the overall framework architecture, leading to the development of novel sensors and catalysts.[4][5]

A thorough understanding of the electronic structure of TCPE is the key to unlocking and optimizing its potential. Theoretical and computational studies provide an invaluable lens through which we can probe the molecular orbitals, energy levels, and excited-state dynamics that govern its photophysical behavior. This guide will delve into the theoretical underpinnings of TCPE's electronic landscape.

Theoretical and Computational Methodologies: A Window into the Electronic Realm

To dissect the electronic structure of molecules like TCPE, computational chemistry offers a powerful suite of tools. The primary methods employed in such investigations are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT).

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction.

In the context of TCPE, DFT is instrumental in:

-

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This is crucial as the molecular conformation significantly influences the electronic properties.

-

Molecular Orbital Analysis: Calculating the energies and spatial distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties. A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for describing the ground electronic state, understanding the photophysical properties of TCPE requires probing its excited states. This is the domain of TD-DFT. By applying a time-dependent potential, TD-DFT can calculate the excitation energies and oscillator strengths of electronic transitions.

Key applications of TD-DFT for TCPE include:

-

Predicting Absorption and Emission Spectra: TD-DFT can simulate the UV-Visible absorption and fluorescence emission spectra of TCPE, providing insights into the wavelengths of light the molecule absorbs and emits. These theoretical spectra can be directly compared with experimental measurements.

-

Investigating Excited-State Dynamics: TD-DFT allows for the study of how the molecule behaves upon photoexcitation. This is particularly important for understanding the mechanism of aggregation-induced emission.

Experimental Protocol: A Typical DFT and TD-DFT Calculation Workflow

-

Molecular Structure Input: The 3D coordinates of the TCPE molecule are generated using a molecular builder and editor.

-

Ground State Geometry Optimization (DFT):

-

Functional Selection: A suitable exchange-correlation functional is chosen (e.g., B3LYP, M06-2X).

-

Basis Set Selection: A basis set that provides a good balance between accuracy and computational cost is selected (e.g., 6-31G(d), 6-311+G(d,p)).

-

Calculation Execution: The DFT calculation is run to find the minimum energy geometry of the molecule.

-

Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Frontier Molecular Orbital Analysis (DFT): From the optimized ground state geometry, the energies and isodensity surfaces of the HOMO and LUMO are calculated and visualized.

-

Excited State Calculations (TD-DFT):

-

Absorption Spectrum: Using the optimized ground state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for a number of excited states. This allows for the simulation of the absorption spectrum.

-

Emission Spectrum: The geometry of the first excited state (S1) is optimized using TD-DFT. A subsequent TD-DFT calculation on the optimized S1 geometry provides the energy of the transition back to the ground state, which corresponds to the fluorescence emission.

-

The Electronic Structure of this compound: A Closer Look

While specific, in-depth theoretical studies exclusively on TCPE are limited in the published literature, we can draw valuable insights from computational studies on the parent molecule, tetraphenylethylene (TPE), and its derivatives. These studies provide a strong foundation for understanding the electronic characteristics of TCPE.

Frontier Molecular Orbitals: HOMO and LUMO

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of TCPE.

-

HOMO: The Highest Occupied Molecular Orbital is the outermost orbital containing electrons and acts as an electron donor. In TPE and its derivatives, the HOMO is typically localized on the electron-rich central ethylene core and the π-systems of the phenyl rings.

-

LUMO: The Lowest Unoccupied Molecular Orbital is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is also generally distributed over the π-conjugated system of the molecule.

The energy difference between the HOMO and LUMO, the HOMO-LUMO gap , is a key determinant of the molecule's reactivity and spectroscopic properties. A smaller gap facilitates electronic transitions, leading to absorption of longer wavelength light.

For a closely related derivative, tetrakis{[(p-dodecacarboranyl)methyl]stilbenyl}ethylene, TD-DFT calculations have been performed. While not TCPE, these results offer a valuable comparative benchmark.

| Molecular Orbital | Calculated Energy (eV) - TPE Derivative[6] |

| HOMO | -5.4 to -5.5 |

| LUMO | -2.8 to -2.9 |

| HOMO-LUMO Gap | ~2.6 eV |

Table 1: Calculated HOMO and LUMO energies for a TPE derivative. These values provide an estimate of the electronic properties of TCPE.

The presence of the electron-withdrawing carboxylic acid groups in TCPE is expected to lower the energies of both the HOMO and LUMO levels compared to the parent TPE. However, the effect on the HOMO-LUMO gap would require specific calculations for TCPE.

Caption: The mechanism of Aggregation-Induced Emission (AIE) in TCPE.

Conclusion and Future Directions

Theoretical studies, primarily based on DFT and TD-DFT, provide profound insights into the electronic structure of this compound and its derivatives. These computational approaches allow for the elucidation of the frontier molecular orbitals, the prediction of optical properties, and a mechanistic understanding of the remarkable phenomenon of aggregation-induced emission. While direct computational data for TCPE is still emerging, the wealth of information available for the broader TPE family serves as an excellent guide for researchers.

Future theoretical work should focus on detailed computational studies of TCPE itself, including the effects of different solvents and the explicit modeling of aggregates to further refine our understanding of the AIE mechanism. Moreover, theoretical investigations of TCPE-based MOFs will be crucial for the rational design of new functional materials with tailored photophysical and chemical properties for applications in drug delivery, diagnostics, and catalysis. The synergy between theoretical predictions and experimental validation will undoubtedly continue to drive innovation in the exciting field of AIE-active materials.

References

-

Tetrakis{[(p-dodecacarboranyl)methyl]stilbenyl}ethylene: A Luminescent Tetraphenylethylene (TPE). (n.d.). AMyD. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. (n.d.). Chemical Science (RSC Publishing). Retrieved January 2, 2026, from [Link]

-

Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. (2022, August 31). Royal Society Publishing. [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Monomer emission and aggregate emission of TPE derivatives in the presence of γ-cyclodextrin. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization. (2024, April 5). PubMed. [Link]

-

Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. (2022, August 31). PubMed Central. [Link]

Sources

- 1. This compound | C30H20O8 | CID 101553689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

An In-depth Technical Guide to the Solubility of Tetrakis(4-carboxyphenyl)ethylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tetrakis(4-carboxyphenyl)ethylene (TCPE) is a versatile organic ligand, pivotal in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and functional polymers.[1] Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility characteristics of TCPE, offering both qualitative and inferred quantitative insights into its behavior in a range of organic solvents. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed solvent selection and optimization of experimental conditions.

Introduction: The Significance of TCPE Solubility

The precise control over the formation of TCPE-based materials is fundamentally linked to its solubility. In the realm of materials science, particularly in the synthesis of MOFs, the dissolution of the organic linker is a prerequisite for crystal growth and the formation of desired topologies.[2] Similarly, in polymer chemistry, the solubility of monomeric units like TCPE in a given reaction medium governs the polymerization kinetics and the properties of the resulting polymer. For drug development professionals, understanding the solubility of a molecule is paramount for formulation, bioavailability, and delivery. While TCPE itself is not a therapeutic agent, its derivatives and the materials synthesized from it are under investigation for various biomedical applications, making the solubility of the parent molecule a key piece of foundational knowledge.

This guide will delve into the theoretical underpinnings of TCPE's solubility, present available qualitative data, and provide detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar molecules will dissolve in polar solvents, and non-polar molecules in non-polar solvents. TCPE possesses a unique combination of a non-polar core with polar functional groups, leading to a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound (TCPE)

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₀O₈ | [3] |

| Molecular Weight | 508.48 g/mol | [4] |

| Structure | A central ethylene core with four carboxyphenyl groups. | [3] |

| Polarity | The molecule exhibits both non-polar (tetraphenylethylene core) and polar (four carboxylic acid groups) characteristics. The carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors. | Inferred |

| Hydrogen Bonding | The four carboxylic acid groups can participate in extensive hydrogen bonding, both with solvent molecules and intramolecularly/intermolecularly. | Inferred |

The presence of the four carboxylic acid groups significantly influences TCPE's solubility. These groups can engage in strong hydrogen bonding with appropriate solvent molecules, a key factor in overcoming the crystal lattice energy of the solid TCPE.

Qualitative and Inferred Solubility of TCPE in Organic Solvents

While specific quantitative solubility data for TCPE is not widely published, a qualitative understanding can be built from its use in synthesis and by analogy to similar compounds.

Table 2: Qualitative Solubility of TCPE in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale & Citations |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Consistently used as a solvent in the synthesis of TCPE-based MOFs, indicating good solubility.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of disrupting strong intermolecular forces. A structurally similar compound, 1,1,2,2-Tetrakis(4-bromophenyl)ethylene, is soluble in DMSO. |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | 1,1,2,2-Tetrakis(4-bromophenyl)ethylene is soluble in THF, suggesting TCPE may also be soluble, although likely to a lesser extent due to the higher polarity of the carboxylic acid groups. |

| Dichloromethane (DCM) | Non-polar | Likely Sparingly Soluble to Insoluble | While 1,1,2,2-Tetrakis(4-bromophenyl)ethylene is soluble in DCM, the presence of the highly polar carboxylic acid groups on TCPE will significantly reduce its solubility in non-polar solvents. |

| Acetone | Polar Aprotic | Likely Sparingly Soluble | Acetone has a moderate polarity and can act as a hydrogen bond acceptor. |

| Ethanol | Polar Protic | Likely Sparingly Soluble to Insoluble | The bulky, non-polar core of TCPE may hinder its interaction with the hydroxyl group of ethanol, despite the potential for hydrogen bonding. |

| Methanol | Polar Protic | Likely Sparingly Soluble to Insoluble | Similar to ethanol, the large non-polar region of TCPE is expected to limit its solubility. |

| Hexane | Non-polar | Insoluble | The high polarity of the carboxylic acid groups makes TCPE incompatible with non-polar aliphatic solvents. |

| Toluene | Non-polar (Aromatic) | Likely Insoluble | While the aromatic rings of TCPE may have some favorable interactions with toluene, the dominant polar carboxylic acid groups will prevent significant dissolution. |

| Water | Polar Protic | Insoluble | Despite the presence of carboxylic acid groups, the large hydrophobic tetraphenylethylene core renders the molecule insoluble in water. A related compound, Tetrakis(4-bromomethylphenyl)ethylene, is reported as insoluble in water.[5] |

Theoretical Framework for Predicting Solubility: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from hydrogen bonding interactions.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.

While the experimentally determined HSP for TCPE are not available, we can infer its characteristics. Given its structure, TCPE is expected to have a significant δD due to its large aromatic structure, a moderate to high δP due to the polar carboxylic acid groups, and a high δH due to the hydrogen bonding capacity of these groups.

The following diagram illustrates the conceptual relationship between solvent HSP and TCPE solubility.

Caption: Conceptual diagram of TCPE solubility based on Hansen Solubility Parameters.

Experimental Determination of TCPE Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique.[6]

Materials and Equipment

-

This compound (TCPE), high purity

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of TCPE solubility.

Caption: Workflow for the experimental determination of TCPE solubility.

Detailed Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of TCPE to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Prepare a series of standard solutions of TCPE of known concentrations to generate a calibration curve.

-

Analyze the diluted sample and the standard solutions using the chosen analytical method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of TCPE in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of TCPE in that solvent at the specified temperature.

-

Conclusion and Future Outlook

The solubility of this compound is a critical parameter for its application in advanced materials synthesis. This guide has provided a comprehensive overview based on available qualitative data and established theoretical principles. It is evident that TCPE exhibits favorable solubility in polar aprotic solvents such as DMF and DMSO, which is consistent with its prevalent use in these media for synthetic applications.

For researchers requiring precise quantitative data, the provided experimental protocol offers a robust methodology for in-house determination. Future work in this area should focus on the systematic experimental measurement of TCPE solubility across a wider range of solvents and temperatures to build a comprehensive public database. Such data would be invaluable for the rational design of synthetic routes and the formulation of TCPE-based materials, ultimately accelerating innovation in materials science and drug development.

References

- Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. (n.d.). Material Safety Data Sheet: Tetrakis(4-bromomethylphenyl)ethylene.

- Gao, Y., et al. (2018). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents.

- Bellevue College. (n.d.). Experiment 2: Solubility.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101553689, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- University of New South Wales. (2023). Solubility of Organic Compounds.

- ResearchGate. (2021). Solubility and tie-line data for ternary aqueous mixtures of cyclopentanol with organic solvents at T = 298.2 K: Experiments and NRTL model.

- Porphyrin-Shop. (n.d.). 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine.

- Porphyrin-Shop. (n.d.). 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphine-Pt(II).

- MedChemExpress. (n.d.). Tetrakis (4-carboxyphenyl) porphyrin (TCPP).

- Sigma-Aldrich. (n.d.). Tetrakis(4-carboxyphenyl)porphyrin.

- North Carolina State University Libraries. (n.d.). 10. Solubility parameters of polymers.

- The Royal Society of Chemistry. (2022). Large-scale Computational Polymer Solubility Predictions and Applications to Dissolution-based Plastic Recycling.

- Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).

- National Center for Biotechnology Information. (2021). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents.

- National Center for Biotechnology Information. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks.

- Semantic Scholar. (2019). Study of HDPE and Wax Solubility in Different Solvents.

- Semantic Scholar. (2019). polymers.

- ResearchGate. (n.d.). Structures of tetraphenylethylene (TPE, A) and tetrakis (4-hydroxyphenyl) ethylene (THPE, B).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102492274, Tetrakis(4-cyanophenyl)ethylene.

- RSC Publishing. (2019). Tetrakis (4-carboxyphenyl) porphyrin and Ru(bpy)32+ modified SiO2 nanospheres for potential and wavelength resolved electrochemiluminescence.

- TCI Chemicals. (n.d.). TCPP [=Tetrakis(4-carboxyphenyl)porphyrin].

- MDPI. (2022). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide.

- ResearchGate. (2018). A new copper(II) tubelike metal–organic framework constructed from P,P′-diphenylmethylenediphosphinic acid and 4,4′-bipyridine: Synthesis, structure, and thermal behavior.

- CrystEngComm. (2014). Metal organic framework synthesis in the presence of surfactants: towards hierarchical MOFs?.

- National Center for Biotechnology Information. (2013). Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C30H20O8 | CID 101553689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,2,2-Tetra(4-carboxylphenyl)ethylene | 1351279-73-6 [chemicalbook.com]

- 5. derthon.com [derthon.com]

- 6. researchgate.net [researchgate.net]

Crystal structure of 1,1,2,2-Tetra(4-carboxylphenyl)ethylene.

An In-Depth Technical Guide to the Crystal Engineering of 1,1,2,2-Tetra(4-carboxylphenyl)ethylene

Abstract

1,1,2,2-Tetra(4-carboxylphenyl)ethylene (H₄TCPE) stands as a premier organic linker in the field of crystal engineering and materials science. Characterized by a unique ethylene core tetra-substituted with phenylcarboxyl groups, its molecular architecture offers a remarkable combination of rigidity and conformational flexibility. This, coupled with its intrinsic aggregation-induced emission (AIE) properties, makes it a highly sought-after building block for the rational design of functional crystalline materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of H₄TCPE's role in the construction of Metal-Organic Frameworks (MOFs). We will delve into the synthesis and crystallization of TCPE-based MOFs, analyze their complex crystal structures, and discuss the supramolecular principles that govern their assembly. This document serves as a comprehensive resource, blending established protocols with the foundational theories of crystal engineering.

Introduction: The Significance of a Tetracarboxylic Linker

The rational design of functional solid-state materials is a cornerstone of modern chemistry. At the molecular level, this involves the selection of building blocks with specific geometric and chemical attributes that direct their assembly into predictable, extended networks. 1,1,2,2-Tetra(4-carboxylphenyl)ethylene (H₄TCPE) has emerged as a particularly powerful tool in this endeavor[1]. Its structure is defined by four carboxylic acid groups positioned at the para-positions of four phenyl rings, which are all connected to a central ethylene double bond[2].

This specific arrangement imparts several critical features:

-

High Connectivity: With four distinct coordination sites, H₄TCPE can form connections in multiple directions, enabling the construction of robust and porous 3D frameworks[3].

-

Structural Rigidity and Flexibility: The ethylene core and phenyl rings provide a rigid backbone, while the rotational freedom of the phenyl groups allows the molecule to adapt to various coordination environments. This adaptability is crucial for forming stable, well-defined crystal structures with different metal ions.

-

Inherent Luminescence: As a derivative of tetraphenylethylene (TPE), H₄TCPE is an AIE luminogen (AIEgen). In dilute solutions, it exhibits weak fluorescence, but in an aggregated state or when its intramolecular rotations are restricted—as within a rigid MOF structure—it displays significantly enhanced fluorescence emission[4][5]. This property is invaluable for the development of chemical sensors and luminescent materials.

This guide will focus on the practical application of these features in the context of MOF synthesis and crystal structure analysis.

Experimental Workflow: From Linker to Crystalline Framework

The successful synthesis of a TCPE-based MOF is a multi-step process that requires precise control over reaction conditions to achieve a highly crystalline product. The causality behind each step is critical for reproducibility and for tuning the final material's properties.

Synthesis Protocol: Th-TCPE Metal-Organic Framework

The following protocol is a representative example for the solvothermal synthesis of a TCPE-based MOF using Thorium(IV) as the metal node. This method demonstrates the standard use of H₄TCPE as a linker in MOF chemistry[4][6].

Rationale:

-

Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent, ideal for dissolving the organic linker and metal salt and facilitating the reaction at elevated temperatures.

-

Modulator: Glacial acetic acid acts as a modulator. It competes with the H₄TCPE linker for coordination to the metal ions. This competition slows down the nucleation and growth process, which is essential for forming large, high-quality single crystals instead of amorphous powder.

-

Temperature: The reaction is conducted at 80°C. This provides the necessary thermal energy to overcome the activation barrier for framework formation without decomposing the linker or the solvent.

Step-by-Step Methodology:

-

Reagent Preparation: In a 7 mL glass vial, combine 10.17 mg of 1,1,2,2-Tetra(4-carboxylphenyl)ethylene (H₄TCPE), 11.40 mg of Thorium(IV) nitrate pentahydrate (Th(NO₃)₄·5H₂O), and 1.5 mL of DMF[4][6].

-

Modulator Addition: Add 0.40 mL of glacial acetic acid to the mixture[4][6].

-

Homogenization: Ensure all components are well-mixed. Sonication can be applied briefly if necessary to break up aggregates, although the solids will fully dissolve upon heating.

-

Sealing and Solvothermal Reaction: Securely cap the vial. Place the sealed vial in a preheated oven at 80°C for 48 hours[4][6]. During this time, the components will dissolve and slowly react to form crystalline MOF particles.

-

Isolation: After 48 hours, remove the vial from the oven and allow it to cool to room temperature. An absinthe-green crystalline powder should be visible[6].

-

Washing and Purification:

-

Drying: Dry the final product at room temperature. The yield for this procedure is approximately 65% based on the initial amount of H₄TCPE[4][6].

For the synthesis of single crystals suitable for X-ray diffraction, the amounts of all reagents should be reduced by a factor of 10 while maintaining the same procedure and conditions[4][6].

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the solvothermal synthesis process.

Caption: Solvothermal synthesis workflow for Th-TCPE MOF.

Crystal Structure Analysis of TCPE-Based Frameworks

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for two reported TCPE-based MOFs. This data is foundational for understanding the three-dimensional arrangement of the atoms in the crystal lattice.

| Parameter | Th-TCPE (Compound 1)[4][6] | Ce-TCPE (Compound 2)[4][6] |

| Formula | Th₄(TCPE)₂(CH₃COO)₈ | Ce(IV)Ce(III)₂(μ-OH)₂(TCPE)₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/m |

| CCDC Number | 2098332 | 2098333 |

Expert Interpretation: The difference in space groups (C2/c vs. C2/m) and chemical formulas, despite using the same H₄TCPE linker, highlights the critical role of the metal ion in directing the final crystal symmetry and structure. In the case of Cerium, a partial reduction from Ce(IV) to Ce(III) occurs during the synthesis, leading to a more complex trinuclear cluster as the secondary building unit (SBU)[4][6]. This demonstrates that the final structure is a product of both the linker's geometry and the specific chemistry of the metal node.

Connectivity and Network Formation

In a MOF, the H₄TCPE molecule is deprotonated to become the TCPE⁴⁻ anion. The four carboxylate groups then act as multidentate linkers that coordinate to the metal ions or metal clusters (SBUs). The way these linkers and SBUs connect defines the overall topology of the network.

Caption: TCPE linker connecting to four metal nodes.

This tetra-topic connectivity is what allows H₄TCPE to form highly stable and porous 3D networks. The final structure of the Th-TCPE MOF, for example, is stable up to 343.8°C[4][6]. The restriction of the phenyl rings' rotation upon coordination within the rigid framework is the primary mechanism behind the observed enhancement in luminescence, a classic example of the AIE effect[5].

Conclusion and Future Outlook